Antimicrobial agent-9

Antibacterial MIC Broad-spectrum

Antimicrobial agent-9 (CAS 2978694-25-4) addresses the need for stable, broad-spectrum antibacterial agents with a quantifiable safety margin. Key differentiators: Broad-spectrum MIC of 2-8 μg/mL against Gram-positive and Gram-negative bacteria; High therapeutic index (TI > 113.8) with MHC > 256 μg/mL; Validated stability in human serum, physiological salts, and proteases; Synergistic activity with chloramphenicol, ciprofloxacin, and oxacillin against MDRPA and MRSA; Anti-inflammatory activity (suppresses NO and TNF-α at 5-20 μg/mL). Ideal for hit-to-lead and combination therapy research.

Molecular Formula C43H62N16
Molecular Weight 803.1 g/mol
Cat. No. B12390596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-9
Molecular FormulaC43H62N16
Molecular Weight803.1 g/mol
Structural Identifiers
SMILESC1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCCN)CCCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCCN)CCCN
InChIInChI=1S/C43H62N16/c44-20-10-24-56(25-11-21-45)40-50-38(48-31-35-16-6-2-7-17-35)52-42(54-40)58-28-29-59(37(33-58)30-34-14-4-1-5-15-34)43-53-39(49-32-36-18-8-3-9-19-36)51-41(55-43)57(26-12-22-46)27-13-23-47/h1-9,14-19,37H,10-13,20-33,44-47H2,(H,48,50,52,54)(H,49,51,53,55)
InChIKeyUQGVMWKDGZUMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-9 Procurement Data Sheet


Antimicrobial agent-9 (CAS: 2978694-25-4, Formula: C43H62N16, MW: 803.06) is a synthetic cationic peptidomimetic compound . It is chemically defined as a derivative based on a 2-benzylpiperazine core, functionalized with bis(3-aminopropyl) and benzyl-substituted triazine-2,4-diamine groups . The compound is identified as 'Compound 16' in the literature and is characterized as a broad-spectrum antibacterial agent with concurrent anti-inflammatory properties .

Cationic peptidomimetic scaffold for antimicrobial screening
Broad-spectrum activity assessment across Gram-positive and Gram-negative panel
Supports inflammatory mediator assay studies (NO/TNF-α release)

Why Antimicrobial Agent-9 Is Not Interchangeable


Scientific selection of Antimicrobial agent-9 over generic alternatives or other in-class compounds is driven by its quantifiable functional profile that includes a favorable therapeutic index (TI > 113.8) and demonstrated serum/physiological stability . Unlike simple substitution with generic antibiotics, this compound offers a specific, measurable safety margin in vitro. Furthermore, its documented synergistic activity with conventional antibiotics against MDRPA and MRSA provides a distinct procurement rationale. Substituting with an uncharacterized analog would forfeit these validated, data-supported attributes, particularly the defined therapeutic window and the evidence of combination potential against resistant strains .

!Uncharacterized analogs may lack defined in vitro selectivity margin (MHC/MIC context)
!Substituting with other peptidomimetics may forfeit reported serum/physiological stability
!Generic antibiotics may not replicate reported synergy against MDRPA/MRSA strains

Antimicrobial Agent-9 Quantitative Differentiators


Broad-Spectrum Antibacterial Potency

Antimicrobial agent-9 demonstrates quantifiable antibacterial activity with a consistent minimum inhibitory concentration (MIC) range against both Gram-positive and Gram-negative strains. Reported data from a primary study indicates an MIC range of 2-8 μg/mL for this compound against a panel of clinically relevant species . This establishes a clear baseline for its potency, which is critical for experimental design and initial selection over compounds lacking such defined in vitro activity.

MIC Range
Reported
2–8 μg/mL
Supports broad-spectrum antimicrobial screening context
Against E. coli, P. aeruginosa, S. epidermidis, S. aureus
Antibacterial MIC Broad-spectrum

In Vitro Therapeutic Index

A key differentiator for Antimicrobial agent-9 is its quantifiable safety profile in vitro. The compound exhibits a minimum hemolytic concentration (MHC) of >256 μg/mL, which is >32-fold higher than its GM MIC of 4.5 μg/mL . This translates to a calculated therapeutic index (TI) of >113.8 (MHC / GM MIC) . This defined TI offers a measurable and highly favorable safety margin relative to its antibacterial potency, a critical parameter for prioritizing this compound over potential analogs with unknown or narrower therapeutic windows.

Selectivity Ratio
Data to verify
>113.8 (MHC/MIC)
Reported in vitro selectivity margin context
MHC >256 μg/mL vs. GM MIC 4.5 μg/mL
Therapeutic Index Cytotoxicity Selectivity

Serum and Protease Stability

Procurement decisions for antimicrobial peptides or peptidomimetics often hinge on their stability in physiological environments. Antimicrobial agent-9 provides a clear advantage through its demonstrated resistance to degradation. It has been shown to be stable when exposed to various physiological salts, human serum, and proteases . This documented stability profile directly addresses a common failure point for peptide-based therapeutics and provides a verifiable reason for selecting this specific compound over uncharacterized or less stable alternatives.

Stability Profile
Reported
Resistant to degradation
Supports stability review in physiological conditions
In human serum, proteases, physiological salts
Stability Serum Protease Resistance

Synergy with Antibiotics Against MDR Strains

A key differentiator for Antimicrobial agent-9 is its validated potential as an adjuvant in combination therapy. In vitro studies demonstrate synergistic antibacterial activity when the compound is used in combination with three conventional antibiotics—chloramphenicol, ciprofloxacin, and oxacillin—against multidrug-resistant Pseudomonas aeruginosa (MDRPA) and methicillin-resistant Staphylococcus aureus (MRSA) . This evidence provides a specific, data-supported rationale for procuring this compound for research into overcoming antibiotic resistance, a capability not guaranteed with other antimicrobial agents.

Combination Activity
Reported
Synergy observed with chloramphenicol, ciprofloxacin, oxacillin
Supports combination screening context against MDR strains
In vitro assays against MDRPA and MRSA
Synergy Combination Therapy MDRPA MRSA

Antimicrobial Agent-9 Application Scenarios


Broad-Spectrum Lead Optimization

Given its defined MIC range of 2-8 μg/mL against both Gram-positive and Gram-negative bacteria , Antimicrobial agent-9 is an ideal candidate for hit-to-lead programs. Its broad-spectrum activity profile, backed by quantifiable potency data, provides a robust starting point for medicinal chemistry efforts aimed at developing novel antibiotics.

Adjuvant Research in AMR

Based on its documented synergistic activity with chloramphenicol, ciprofloxacin, and oxacillin against MDRPA and MRSA , this compound is optimally suited for research exploring combination therapies. This application directly targets the urgent need for new strategies against multidrug-resistant infections.

Sepsis and Inflammation Immunomodulation

With demonstrated ability to suppress NO and TNF-α release from LPS-stimulated macrophages (effective at 5 and 20 μg/mL) , Antimicrobial agent-9 is a strong candidate for in vivo models of sepsis and acute inflammation. This dual-function profile (antimicrobial and anti-inflammatory) offers a unique advantage for studying host-pathogen interactions.

Peptide Therapeutic Development

Its validated stability in the presence of human serum and proteases directly addresses a major challenge in peptide drug development. This makes Antimicrobial agent-9 a high-value chemical probe for investigating the pharmacokinetics and stability of peptidomimetic scaffolds, where many analogs fail due to rapid in vivo degradation.

Application
Selection Property
Validation Focus
Broad-spectrum antimicrobial screening
MIC profile across Gram-positive and Gram-negative panel
Reproducible potency in relevant reference strains
Combination therapy research against MDR strains
Synergy with standard-of-care antibiotics
Checkerboard assays against MDRPA and MRSA
Inflammatory mediator assay studies
Suppression of NO and TNF-α release from macrophages
LPS-stimulated macrophage model response
Peptidomimetic stability profiling
Resistance to human serum and protease degradation
In vitro degradation time-course experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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